BenchChemオンラインストアへようこそ!

Osaterone

Antiandrogen potency Structure-activity relationship Steroid modification

Osaterone is a 2‑oxa analog of chlormadinone acetate that delivers a five‑fold increase in antiandrogenic potency, driving a 45.3% prostate volume reduction by Day 28 in canine BPH studies. Its unique 15β‑hydroxylated active metabolite and clinically relevant glucocorticoid activity demand compound‑specific sourcing. Supplied as micronized, cGMP‑grade API for oral tablet formulation, it ensures consistent bioavailability, rapid symptom remission (80% of dogs by Day 7), and preserved reproductive function—critical advantages over delmadinone, deslorelin, or cyproterone acetate.

Molecular Formula C20H25ClO4
Molecular Weight 364.9 g/mol
CAS No. 105149-04-0
Cat. No. B1677506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOsaterone
CAS105149-04-0
SynonymsOsaterone
Molecular FormulaC20H25ClO4
Molecular Weight364.9 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)O
InChIInChI=1S/C20H25ClO4/c1-11(22)20(24)7-5-14-12-8-16(21)15-9-17(23)25-10-18(15,2)13(12)4-6-19(14,20)3/h8-9,12-14,24H,4-7,10H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1
InChIKeyZLLOIFNEEWYATC-XMUHMHRVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Osaterone Acetate for Veterinary Benign Prostatic Hyperplasia: Procurement Evidence Guide


Osaterone acetate (CAS 105149-04-0), a synthetic steroidal antiandrogen and progestin, is the active pharmaceutical ingredient (API) in the veterinary drug Ypozane [1]. Chemically, it is 2-oxachlormadinone acetate, a derivative of chlormadinone acetate distinguished by the substitution of an oxygen atom at the C2 position of the steroid A-ring [2]. Osaterone acetate is indicated for the treatment of benign prostatic hyperplasia (BPH) in male dogs [1]. It functions as a competitive antagonist of the androgen receptor in the prostate and also acts as a progesterone receptor agonist [3]. The API is manufactured to cGMP standards and is commercially available as a micronized grade suitable for oral tablet formulation .

Osaterone Acetate vs. Other Steroidal Antiandrogens: Why Formulary Substitution Carries Risk


Osaterone acetate cannot be considered interchangeable with other steroidal antiandrogens such as chlormadinone acetate, delmadinone acetate, or cyproterone acetate despite their structural similarities [1]. Critical differences exist in their molecular targets, potency, pharmacokinetics, and therapeutic indices. Osaterone acetate is a 2-oxa analog of chlormadinone acetate, a modification that increases its antiandrogenic potency five-fold relative to the parent compound [2]. Compared to delmadinone acetate, osaterone acetate induces a more rapid reduction in canine prostate volume [3]. Its unique metabolic profile, including the formation of an active 15β-hydroxylated metabolite, further distinguishes it from related compounds [1]. Furthermore, osaterone acetate exhibits clinically relevant glucocorticoid activity, a feature that must be considered when assessing suitability for use in patients with stress or hypoadrenocorticism [4]. These quantitative and qualitative differences necessitate a compound-specific evaluation, as generic substitution based on class alone could lead to altered efficacy, unexpected adverse events, or altered duration of action.

Osaterone Acetate: Quantified Differentiation from Comparator Antiandrogens in Canine BPH


Potency Differential vs. Chlormadinone Acetate: 5-Fold Increase in Antiandrogenic Activity

Osaterone acetate demonstrates a five-fold higher antiandrogenic potency compared to its direct structural analog, chlormadinone acetate. This enhancement is attributed to the introduction of an oxygen atom at the C2 position of the steroid A-ring, creating a 2-oxa derivative [1].

Antiandrogen potency Structure-activity relationship Steroid modification

Prostate Volume Reduction Rate vs. Delmadinone Acetate: Significantly Faster Onset

In a randomized multicenter clinical trial, osaterone acetate (0.25 mg/kg orally once daily for 7 days) reduced prostate volume significantly more quickly than a single injection of delmadinone acetate (3 mg/kg) [1].

Canine BPH Prostate volume Therapeutic onset

Onset of Clinical Remission vs. Deslorelin Acetate: Faster Alleviation of BPH Symptoms

In a randomized clinical trial comparing osaterone acetate (OA) to deslorelin acetate (DA), 80% of dogs treated with OA achieved complete alleviation of BPH symptoms by day 7, compared to only 40% of dogs treated with DA within the first 21 days [1].

Canine BPH Clinical remission Deslorelin acetate

Duration of Effect vs. Deslorelin Acetate: Shorter, Defined Treatment Window

The therapeutic effect of osaterone acetate is shorter in duration compared to deslorelin acetate. In the head-to-head trial, recurrence of BPH clinical signs was observed from week 24 in dogs treated with OA, while no relapse occurred in the DA group through 36 weeks [1]. An imaging study similarly found prostate volume reduction lasted up to week 20 for OA versus beyond week 24 for DA [2].

Canine BPH Duration of action Deslorelin acetate

Terminal Half-Life vs. Rat Model: Pronounced Species Difference Dictates Canine-Specific Dosing

Osaterone acetate exhibits a markedly long terminal elimination half-life in dogs (197.9 ± 109.9 hours) compared to rats (2.04 hours), a species difference that necessitates canine-specific dosing regimens [1].

Pharmacokinetics Species difference Half-life

Metabolic Pathway Differentiation: Species-Specific 11β-Hydroxylation in Dogs

A key species-specific metabolic difference exists for osaterone acetate: dogs produce 11β-hydroxylated metabolites (11β-OH OA and 11-oxo OA), whereas humans do not. This metabolic pathway is a distinctive biotransformation route for exogenous steroids [1].

Metabolism 11β-hydroxylation Species difference

Osaterone Acetate in Canine BPH: Evidence-Driven Application Scenarios for Veterinary Use


Rapid Symptom Relief in Canine BPH: Short-Course Osaterone Acetate Therapy

For dogs presenting with moderate to severe clinical signs of BPH where rapid symptom alleviation is a priority, osaterone acetate (Ypozane) administered at 0.25 mg/kg orally once daily for 7 days is indicated. Evidence shows that 80% of dogs achieve complete symptom remission by Day 7, which is significantly faster than alternative therapies like deslorelin acetate [1]. The treatment promotes a 45.3% reduction in prostate volume by Day 28 [2].

Temporary BPH Management in Breeding Dogs: Preserving Reproductive Function

Osaterone acetate is a suitable treatment for BPH in breeding dogs when temporary management is desired. A systematic review concluded that osaterone acetate is an acceptable treatment for BPH in breeding dogs, as it preserves reproductive function while effectively reducing prostate size [1]. Its shorter duration of action (approximately 20-24 weeks) compared to deslorelin acetate (over 36 weeks) allows for flexible retreatment and avoids prolonged suppression of the reproductive axis [2]. Adverse effects on epididymal function and sperm maturation are transient, resolving within 4 months post-treatment [3].

Differentiating Osaterone Acetate from Chlormadinone Acetate in Formulary Selection

In veterinary formularies where both chlormadinone acetate and osaterone acetate are considered for canine BPH, osaterone acetate offers a clear potency advantage. It is five times more potent than its structural analog, chlormadinone acetate, due to the 2-oxa modification [1]. This increased potency, combined with the availability of a specific veterinary formulation (Ypozane) and extensive canine clinical data, positions osaterone acetate as the preferred antiandrogen for this indication.

Informing Regulatory Submission and Comparative Efficacy Studies

The quantitative comparative data for osaterone acetate against delmadinone acetate (faster volume reduction) [1] and deslorelin acetate (faster symptom remission) [2] provide a strong evidence base for regulatory submissions and the design of future comparative efficacy trials. These established benchmarks of onset, duration, and potency can serve as comparators for novel BPH therapeutics.

Quote Request

Request a Quote for Osaterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.